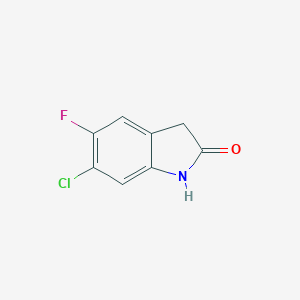

6-Chloro-5-fluoroindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUXBJGXHPPFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430759 | |

| Record name | 6-chloro-5-fluoroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100487-74-9 | |

| Record name | 6-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100487-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-5-fluoroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-5-fluoroindolin-2-one: A Pivotal Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Indolinone Core

In the landscape of medicinal chemistry and organic synthesis, 6-Chloro-5-fluoroindolin-2-one (CAS No. 100487-74-9) has emerged as a critical building block for the development of novel therapeutics.[1] Its unique molecular architecture, featuring a halogen-substituted indolin-2-one scaffold, provides a versatile platform for constructing complex molecules with significant biological activity. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information, tailored for professionals in the field. The strategic placement of both chloro and fluoro substituents on the aromatic ring significantly influences the molecule's electronic properties and metabolic stability, making it an attractive starting point for designing targeted therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and pharmacokinetic profile in derivative compounds.

| Property | Value | Source |

| CAS Number | 100487-74-9 | [1] |

| Molecular Formula | C₈H₅ClFNO | [1] |

| Molecular Weight | 185.58 g/mol | [1] |

| Appearance | Light red crystalline powder | |

| Melting Point | 196-206 °C | |

| Purity | Typically ≥98.0% | |

| Solubility | Soluble in organic solvents like DMF and DMSO | |

| Storage | Inert atmosphere, Room Temperature | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective route involves the reduction of the corresponding isatin, 6-chloro-5-fluoroindoline-2,3-dione. This method is advantageous due to the commercial availability of the starting materials and generally good yields.

Part 1: Synthesis of 6-Chloro-5-fluoroindoline-2,3-dione (6-Chloro-5-fluoroisatin)

The synthesis of the isatin precursor is a critical first step. A plausible and referenced method involves the cyclization of an appropriate aniline derivative.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Starting Material: Begin with a substituted aniline, such as N-(3-Chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide.

-

Cyclization: To the starting material, slowly add a strong acid, such as concentrated sulfuric acid, while maintaining a controlled temperature (e.g., 60-70°C).

-

Heating: After the initial addition, the reaction mixture is typically heated to a higher temperature (e.g., 80°C) for a specified period (e.g., 60 minutes) to ensure complete cyclization.

-

Workup: Upon completion, the reaction mixture is carefully poured onto ice, leading to the precipitation of the crude 6-chloro-5-fluoroindoline-2,3-dione.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) to yield the desired isatin.

Part 2: Reduction to this compound

The final step is the selective reduction of the C3-carbonyl group of the isatin.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 6-chloro-5-fluoroindoline-2,3-dione in a suitable solvent, such as trifluoroacetic acid.

-

Reducing Agent: Introduce a reducing agent, such as triethylsilane, to the solution. The use of this specific reagent combination is known for its mild conditions and high yield in the reduction of isatins to indolin-2-ones.

-

Reaction Monitoring: The reaction is typically stirred at room temperature, and its progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The resulting residue is then purified, often by washing with an organic solvent and filtration, to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets. The unique substitution pattern of this compound makes it a particularly valuable intermediate in the synthesis of targeted therapies, most notably kinase inhibitors.

Kinase Inhibitors in Oncology

Many kinases involved in signal transduction are overactive in malignant tumor cells, making them prime targets for anticancer drugs. Pyrrole indolin-2-one derivatives have been identified as a lead scaffold for kinase inhibitors, particularly those targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis.[2] The structural modification of the pyrrole indolin-2-one core, for which this compound is a key starting material, allows for the fine-tuning of kinase selectivity and inhibitory activity.[2]

While specific blockbuster drugs directly citing this intermediate are not readily found in the public domain, its structural motifs are present in numerous patented compounds and clinical candidates. The chloro and fluoro groups can modulate the electronic nature of the aromatic ring, influencing binding affinities and pharmacokinetic properties such as metabolic stability and cell permeability.

Caption: Role of this compound in kinase inhibitor development.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, data from structurally related compounds suggest the following guidelines:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry and cool place. Keep away from oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its unique halogenation pattern provides a strategic advantage for the synthesis of novel, potent, and selective kinase inhibitors and other therapeutic agents. A comprehensive understanding of its properties, synthesis, and safe handling is essential for researchers and scientists aiming to leverage this versatile building block in the development of next-generation medicines.

References

An In-depth Technical Guide to 6-Chloro-5-fluoroindolin-2-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-5-fluoroindolin-2-one (CAS No: 100487-74-9), a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. We will explore its core physicochemical properties, including its precise molecular weight, and delve into its synthesis, characterization, and critical applications as a versatile building block in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of Halogenated Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. The strategic introduction of halogen atoms, such as chlorine and fluorine, onto this scaffold profoundly modulates the molecule's physicochemical and pharmacological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through halogen bonding.

This compound is a prime example of a strategically designed intermediate. Its unique substitution pattern, featuring both a chloro and a fluoro group on the benzene ring of the indolinone core, makes it a highly valuable precursor for complex molecular architectures.[1][2] This guide will serve as a detailed resource for understanding and utilizing this important compound.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | N/A |

| Synonyms | 6-Chloro-5-fluoro-2-indolinone | [3] |

| CAS Number | 100487-74-9 | [3] |

| Molecular Formula | C₈H₅ClFNO | [3] |

| Molecular Weight | 185.58 g/mol | [3] |

| Appearance | Light red crystalline powder | [2] |

| Purity | Typically ≥98.0% | [1][2] |

| Melting Point | 196-206 °C | [2] |

| Storage | Inert atmosphere, Room Temperature | [3] |

The molecular weight of 185.58 g/mol is a critical parameter for stoichiometric calculations in reaction planning, ensuring precise and reproducible experimental outcomes.[3]

Synthesis and Characterization

The synthesis of substituted indolinones often involves multi-step sequences starting from corresponding anilines. While specific, proprietary synthesis routes for this compound are typically held by manufacturers, general synthetic strategies for related chloro-fluoro indoles provide insight into potential pathways. One common approach involves the cyclization of appropriately substituted anilines.[4]

For instance, a plausible route could start from 3-chloro-4-fluoroaniline, which undergoes a series of reactions to build the heterocyclic ring system. A patented method for the related compound 6-chloro-5-fluoroindole involves reacting 3-chloro-4-fluoroaniline with boron trichloride and chloromethyl cyanide, followed by hydrolysis and reduction to form the indole ring.[4]

Quality Control and Spectroscopic Characterization

Confirming the identity and purity of this compound is essential. This is achieved through a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often showing ≥98.0%.[2][5]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight, with an expected exact mass of approximately 185.00437 g/mol .[7]

The diagram below illustrates a generalized workflow for the quality control process of a chemical intermediate like this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

6-Chloro-5-fluoroindolin-2-one chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 6-Chloro-5-fluoroindolin-2-one

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic importance of halogenated heterocyclic intermediates cannot be overstated. Among these, this compound (CAS No: 100487-74-9) has emerged as a pivotal building block, prized for its unique electronic properties and versatile reactivity.[1][2] The presence of both chlorine and fluorine atoms on the indolinone core imparts specific steric and electronic characteristics that chemists can exploit to construct complex molecular architectures. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development. Its role as a key intermediate in the synthesis of novel therapeutics underscores the growing demand for a stable supply of this high-purity compound.[1][2][3]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are foundational to its application in synthesis, determining reaction conditions, purification strategies, and handling protocols. This compound is typically supplied as a light red crystalline powder with a purity of ≥98.0%, a critical standard for its use in sensitive pharmaceutical synthesis.[2]

Core Physical and Chemical Data

A summary of the key physicochemical properties is presented below for quick reference. These parameters are essential for designing synthetic routes and for quality control in manufacturing.

| Property | Value | Source |

| CAS Number | 100487-74-9 | [1][4] |

| Molecular Formula | C₈H₅ClFNO | [4][5] |

| Molecular Weight | 185.58 g/mol | [5] |

| Appearance | Light red crystalline powder | [2][5] |

| Melting Point | 196-206 °C | [2][5] |

| Boiling Point | 327.2 ± 42.0 °C (at 760 mmHg) | [5] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

| Purity (Assay) | ≥98.0% | [2] |

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the arrangement of protons and carbons. For related structures like 6-chloro-5-fluoroindole, ¹H NMR data has been published (¹H NMR (400MHz, CDCl₃): δ 7.40(d, J=10.0Hz, 1H), 6.75(d, J=10.0Hz, 1H), 6.19(s, br, 2H), 4.70(s, 2H)), providing an indication of the expected signals.[6]

-

Mass Spectrometry (MS) : Electron Ionization (EI) or Electrospray Ionization (ESI) MS would be used to confirm the molecular weight and provide fragmentation patterns that support the structure. The monoisotopic mass of the related 6-chloro-5-fluoro-1H-indole is 169.00946 Da.[7]

-

Infrared (IR) Spectroscopy : This technique would identify key functional groups, such as the C=O stretch of the lactam carbonyl and the N-H stretch.

Synthesis and Manufacturing

The synthesis of substituted indolinones is a well-established field in organic chemistry. For this compound, a common strategy involves the cyclization of a corresponding substituted phenylacetic acid derivative. A plausible synthetic pathway, adapted from methods for similar halogenated indoles, is outlined below. The starting material, 3-chloro-4-fluoroaniline, is commercially available and serves as a logical precursor.

Proposed Synthetic Workflow

The following multi-step synthesis illustrates a logical approach to producing this compound. This process is designed to be scalable and efficient, which is crucial for an intermediate intended for industrial use.

Caption: Proposed synthetic route to this compound.

Experimental Protocol (Illustrative)

-

Step 1: Synthesis of 2-Chloro-2-(3-chloro-4-fluorophenyl)acetic acid. 3-chloro-4-fluoroaniline is first converted to its corresponding diazonium salt, which is then subjected to a Meerwein arylation with acrylic acid, followed by subsequent transformations to yield the phenylacetic acid precursor. Alternative routes, such as those starting from 2,5-dichloronitrobenzene and involving malonate synthesis followed by reduction and cyclization, have also been described for similar oxindoles.[8]

-

Step 2: Reductive Cyclization. The substituted phenylacetic acid is then subjected to reductive cyclization. A common method involves using reducing agents like iron in acetic acid or zinc in sulfuric acid.[8] This step simultaneously reduces a nitro group (if present from an alternative synthesis) and facilitates the intramolecular condensation to form the five-membered lactam ring of the indolin-2-one core.

-

Purification. The final product is purified by recrystallization or column chromatography to achieve the required high purity (≥98.0%) for pharmaceutical applications.[2]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its functional groups: the lactam, the aromatic ring, and the halogen substituents.

-

Lactam Reactivity : The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. The adjacent carbonyl group can also undergo various condensation reactions.

-

Aromatic Ring : The benzene portion of the indolinone is activated by the secondary amine but deactivated by the electron-withdrawing halogen atoms. The positions of the chloro and fluoro groups direct electrophilic aromatic substitution reactions.

-

Stability and Storage : The compound is a stable crystalline powder. For long-term stability, it should be stored in a cool, well-ventilated place, protected from light.[5][9]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate primarily because its structure is a common scaffold in a variety of biologically active molecules.[1][2] The chloro and fluoro substituents can enhance metabolic stability, binding affinity, and lipophilicity of the final drug candidate, a common strategy in modern drug design.[10][11]

Role as a Pharmaceutical Intermediate

This compound serves as a precursor for a range of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for oncology and treatments for neurological disorders.[12] For instance, the related precursor, 6-chloro-5-fluoroindole, is a key intermediate for synthesizing anticancer and weight-reducing medicines, such as 5-HT2C receptor stimulants and glycogen synthase kinase 3β (GSK-3β) inhibitors.[6]

Caption: Versatility of this compound in synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, data for the structurally similar 6-Chloro-5-fluoro-1H-indole can be used to infer handling precautions.

-

GHS Hazard Classification (Inferred) :

-

Recommended Precautions :

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[14]

-

If swallowed, seek immediate medical attention.[14]

-

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. innospk.com [innospk.com]

- 6. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]

- 7. PubChemLite - 6-chloro-5-fluoro-1h-indole (C8H5ClFN) [pubchemlite.lcsb.uni.lu]

- 8. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 9. goldbio.com [goldbio.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.fi [fishersci.fi]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-fluoroindolin-2-one

This guide provides a comprehensive overview of the synthetic pathways to 6-Chloro-5-fluoroindolin-2-one, a key intermediate in the development of various pharmaceutical agents. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies.

Introduction: The Significance of this compound

This compound, also known as 6-chloro-5-fluorooxindole, is a substituted indolin-2-one that has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring both a chloro and a fluoro group on the aromatic ring, makes it a valuable scaffold for the synthesis of targeted therapeutics. The indolin-2-one core is a privileged structure found in numerous kinase inhibitors, and the specific halogenation of this molecule allows for the fine-tuning of its physicochemical properties and biological activity. This guide will explore the primary synthetic routes to this important molecule, providing the necessary detail for its practical application in a laboratory setting.

Strategic Approaches to the Synthesis of this compound

Two principal synthetic strategies have been identified for the preparation of this compound. The selection of a particular route will depend on factors such as the availability of starting materials, desired scale of synthesis, and safety considerations.

Route 1: Stolle-Type Synthesis via Intramolecular Friedel-Crafts Cyclization

This classic approach to oxindole synthesis involves the acylation of an aniline derivative followed by an intramolecular cyclization. For the synthesis of this compound, the key starting material is 3-chloro-4-fluoroaniline.

Diagram: Stolle-Type Synthesis of this compound

Caption: Stolle-Type Synthesis Pathway.

Part 1: Acylation of 3-Chloro-4-fluoroaniline

The initial step involves the acylation of 3-chloro-4-fluoroaniline with chloroacetyl chloride to form the intermediate, N-(3-chloro-4-fluorophenyl)-2-chloroacetamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-(3-Chloro-4-fluorophenyl)-2-chloroacetamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-4-fluoroaniline (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents), to the solution and cool the mixture to 0-5 °C in an ice bath.

-

Acylation: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be recrystallized from ethanol to yield pure N-(3-chloro-4-fluorophenyl)-2-chloroacetamide.[1]

| Reagent/Solvent | Molar Ratio/Concentration | Key Considerations |

| 3-Chloro-4-fluoroaniline | 1.0 eq | Starting material. |

| Chloroacetyl chloride | 1.1 eq | Acylating agent; handle with care in a fume hood. |

| DBU | 1.1 eq | Base to neutralize HCl byproduct. |

| THF | Anhydrous | Aprotic solvent. |

Part 2: Intramolecular Friedel-Crafts Cyclization

The second step is the pivotal intramolecular Friedel-Crafts cyclization of N-(3-chloro-4-fluorophenyl)-2-chloroacetamide to yield the target molecule, this compound. This reaction is promoted by a Lewis acid, typically aluminum chloride (AlCl₃), and requires heating.[2][3]

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Cyclization

-

Reaction Setup: In a round-bottom flask protected from atmospheric moisture, add N-(3-chloro-4-fluorophenyl)-2-chloroacetamide (1 equivalent).

-

Lewis Acid Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (at least 2 equivalents) to the flask. The reaction is often run as a melt or in a high-boiling inert solvent.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 130-160 °C. The exact temperature and reaction time will need to be optimized.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

| Reagent/Solvent | Molar Ratio/Concentration | Key Considerations |

| N-(3-Chloro-4-fluorophenyl)-2-chloroacetamide | 1.0 eq | Starting material for cyclization. |

| Aluminum Chloride (AlCl₃) | ≥ 2.0 eq | Lewis acid catalyst; handle with care due to its reactivity with moisture. |

| Heat | 130-160 °C | Required to drive the cyclization. |

Mechanistic Insight: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid coordinates to the chlorine atom of the chloroacetyl group, generating a highly electrophilic acylium ion or a polarized complex. This electrophile is then attacked by the electron-rich aromatic ring at the position ortho to the amino group, leading to the formation of a six-membered ring intermediate (a sigma complex). Subsequent deprotonation and loss of the Lewis acid catalyst regenerates the aromaticity and yields the final indolin-2-one product.[4][5][6]

Route 2: Synthesis via Isatin Reduction

An alternative and often milder approach to this compound involves the synthesis of the corresponding isatin derivative, 6-chloro-5-fluoro-isatin, followed by its selective reduction.

Diagram: Synthesis of this compound via Isatin Reduction

Caption: Synthesis Pathway via Isatin Intermediate.

Part 1: Synthesis of 6-Chloro-5-fluoro-isatin

The Sandmeyer isatin synthesis is a well-established method for preparing isatins from anilines. This multi-step, one-pot reaction involves the formation of an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization.

Experimental Protocol: Synthesis of 6-Chloro-5-fluoro-isatin

-

Formation of the Isonitrosoacetanilide:

-

In a reaction vessel, dissolve 3-chloro-4-fluoroaniline (1 equivalent) in water containing hydrochloric acid.

-

In a separate vessel, prepare a solution of chloral hydrate (1 equivalent) and hydroxylamine hydrochloride (3 equivalents) in water.

-

Combine the two solutions and heat the mixture. The isonitrosoacetanilide intermediate will precipitate out of the solution.

-

-

Cyclization to Isatin:

-

Isolate the crude isonitrosoacetanilide by filtration.

-

Carefully add the dried intermediate to concentrated sulfuric acid at a controlled temperature (typically 60-80 °C).

-

After the initial exothermic reaction subsides, the mixture is heated to complete the cyclization.

-

-

Work-up and Isolation:

| Reagent/Solvent | Molar Ratio/Concentration | Key Considerations |

| 3-Chloro-4-fluoroaniline | 1.0 eq | Starting aniline. |

| Chloral hydrate | 1.0 eq | Reagent for forming the acetamide side chain. |

| Hydroxylamine hydrochloride | 3.0 eq | Forms the oxime with chloral hydrate. |

| Concentrated Sulfuric Acid | Solvent and Catalyst | Highly corrosive; handle with extreme care. |

Part 2: Reduction of 6-Chloro-5-fluoro-isatin

The final step is the selective reduction of the C3-carbonyl group of the isatin to a methylene group, yielding the desired this compound. Various reducing agents can be employed for this transformation.

Experimental Protocol: Reduction of 6-Chloro-5-fluoro-isatin

-

Reaction Setup: Suspend 6-chloro-5-fluoro-isatin (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Reducing Agent Addition:

-

Method A (Sodium Borohydride): Cool the suspension in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Method B (Catalytic Hydrogenation): Place the suspension in a hydrogenation vessel with a catalyst such as Palladium on carbon (Pd/C) and subject it to a hydrogen atmosphere.

-

-

Reaction Progression: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Work-up and Isolation:

-

For NaBH₄ reduction: Carefully add a dilute acid (e.g., 1M HCl) to quench the excess reducing agent. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

For catalytic hydrogenation: Filter off the catalyst and concentrate the filtrate under reduced pressure.

-

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

| Reagent/Solvent | Molar Ratio/Concentration | Key Considerations |

| 6-Chloro-5-fluoro-isatin | 1.0 eq | Starting isatin. |

| Sodium Borohydride (NaBH₄) | Excess | Common and effective reducing agent. |

| Palladium on Carbon (Pd/C) | Catalytic amount | For catalytic hydrogenation. |

| Ethanol/Methanol | Solvent | Protic solvent suitable for these reductions. |

Comparative Analysis of Synthetic Routes

| Feature | Stolle-Type Synthesis | Isatin Reduction Route |

| Number of Steps | Typically 2 steps | Typically 2-3 steps (one-pot for isatin) |

| Starting Materials | 3-chloro-4-fluoroaniline, chloroacetyl chloride | 3-chloro-4-fluoroaniline, chloral hydrate, hydroxylamine |

| Reagents & Conditions | Uses strong Lewis acids (AlCl₃) and high temperatures. | Can involve strong acids (H₂SO₄) but the reduction step is often milder. |

| Potential Hazards | Handling of highly reactive AlCl₃ and chloroacetyl chloride. | Use of concentrated sulfuric acid. |

| Scalability | Can be challenging to scale up due to the heterogeneous nature and high temperatures of the Friedel-Crafts step. | The Sandmeyer isatin synthesis is generally scalable. |

| Overall Yield | Can be variable depending on the efficiency of the cyclization step. | Often provides good overall yields. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: a Stolle-type synthesis involving a Friedel-Crafts cyclization and a route proceeding via the reduction of a 6-chloro-5-fluoro-isatin intermediate. The choice of method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and safety protocols. Both routes utilize the readily available starting material, 3-chloro-4-fluoroaniline. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize this valuable pharmaceutical intermediate.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. 5-FLUORO-6-CHLORO ISATIN|lookchem [lookchem.com]

- 8. CN101786980B - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Starting Materials for 6-Chloro-5-fluoroindolin-2-one

Introduction: The Strategic Importance of 6-Chloro-5-fluoroindolin-2-one

This compound, also known as 6-chloro-5-fluorooxindole, is a highly valued heterocyclic compound that serves as a critical building block in modern medicinal chemistry.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring of the indolin-2-one core, makes it an indispensable intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Notably, this scaffold is integral to the development of targeted therapies, including potent kinase inhibitors used in oncology. The precise arrangement of its functional groups allows for intricate molecular interactions with biological targets, underscoring the demand for robust and efficient synthetic pathways to this key intermediate.

This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the chemical logic underpinning the chosen methodologies. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this pivotal compound.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be broadly categorized into two primary strategies: a direct approach involving the cyclization of a suitably substituted acyclic precursor, and an indirect route that proceeds via the corresponding indole, which is subsequently oxidized. The choice of pathway is often dictated by the availability of starting materials, desired scale of production, and considerations of overall yield and purity.

I. The Direct Approach: Friedel-Crafts Cyclization of an N-Acylated Aniline

This is arguably the most direct and widely employed method for the synthesis of this compound. The core of this strategy lies in an intramolecular Friedel-Crafts reaction, a powerful tool for the formation of the oxindole ring system. The overall synthetic sequence begins with a readily available substituted aniline.

Logical Framework of the Direct Cyclization Pathway

Figure 1: Direct synthesis of this compound via Friedel-Crafts cyclization.

Step 1: Acylation of 3-Chloro-4-fluoroaniline

The synthesis commences with the acylation of 3-chloro-4-fluoroaniline with chloroacetyl chloride. This reaction forms the key intermediate, N-(3-chloro-4-fluorophenyl)-2-chloroacetamide.

-

Starting Materials:

-

3-Chloro-4-fluoroaniline: A commercially available substituted aniline that provides the core aromatic ring with the desired halogen substitution pattern.

-

Chloroacetyl Chloride: A bifunctional reagent that introduces the two-carbon unit necessary for the formation of the five-membered heterocyclic ring of the oxindole.

-

-

Causality in Experimental Choice: The use of chloroacetyl chloride is critical as the resulting N-chloroacetyl group provides both the carbonyl carbon for the amide and a reactive carbon-chlorine bond that is essential for the subsequent cyclization step. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Step 2: Intramolecular Friedel-Crafts Cyclization

The N-(3-chloro-4-fluorophenyl)-2-chloroacetamide intermediate is then subjected to an intramolecular Friedel-Crafts cyclization to yield this compound.[2] This reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[2]

-

Key Reagent:

-

Aluminum Chloride (AlCl₃): A powerful Lewis acid that coordinates with the chlorine atom of the chloroacetyl group, facilitating the formation of an acylium ion or a polarized complex. This electrophilic species then attacks the electron-rich aromatic ring, leading to ring closure.

-

-

Mechanism and Regioselectivity: The cyclization occurs ortho to the amino group. The directing effect of the amino group, coupled with the substitution pattern of the aromatic ring, favors the formation of the desired this compound isomer.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Cyclization [2]

-

Acylation: To a solution of 3-chloro-4-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane), chloroacetyl chloride is added dropwise at a reduced temperature (e.g., 0-5 °C). A base, such as triethylamine or potassium carbonate, may be added to scavenge the generated HCl. The reaction is monitored until completion (e.g., by TLC or LC-MS). Upon completion, the reaction mixture is washed with water and brine, and the organic layer is dried and concentrated to yield crude N-(3-chloro-4-fluorophenyl)-2-chloroacetamide.

-

Cyclization: The crude N-(3-chloro-4-fluorophenyl)-2-chloroacetamide is dissolved in a high-boiling inert solvent (e.g., dichlorobenzene). Aluminum chloride is added portion-wise, and the mixture is heated. The reaction progress is monitored. Upon completion, the reaction is carefully quenched by pouring it onto ice and water. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to afford this compound.

Data Summary: Direct Cyclization Route

| Step | Starting Materials | Key Reagents | Product | Typical Yield |

| 1. Acylation | 3-Chloro-4-fluoroaniline, Chloroacetyl Chloride | Base (e.g., Triethylamine) | N-(3-Chloro-4-fluorophenyl)-2-chloroacetamide | >90% |

| 2. Cyclization | N-(3-Chloro-4-fluorophenyl)-2-chloroacetamide | Aluminum Chloride | This compound | Variable, reported up to 70-80% |

II. The Indirect Approach: Synthesis via 6-Chloro-5-fluoroindole

An alternative strategy involves the initial synthesis of 6-chloro-5-fluoroindole, which is then oxidized to the corresponding indolin-2-one. This route offers flexibility as various established indole syntheses can be employed.

Logical Framework of the Indole-Based Pathway

Figure 2: Indirect synthesis of this compound via an indole intermediate.

Step 1: Synthesis of 6-Chloro-5-fluoroindole

Several methods have been reported for the synthesis of 6-chloro-5-fluoroindole. One notable approach starts from 3-chloro-4-fluoroaniline. A patented method describes the reaction of 3-chloro-4-fluoroaniline with boron trichloride and chloromethyl cyanide in the presence of aluminum chloride to form an intermediate which is then reduced and cyclized to yield 6-chloro-5-fluoroindole.[3]

-

Starting Materials:

-

3-Chloro-4-fluoroaniline: As in the direct route, this is the key aromatic precursor.

-

Chloromethyl cyanide: Provides the two-carbon unit for the pyrrole ring of the indole.

-

-

Alternative Indole Syntheses: Other classical indole syntheses, such as the Fischer, Leimgruber-Batcho, or palladium-catalyzed cyclizations, can also be adapted to produce 6-chloro-5-fluoroindole from appropriately substituted precursors.[4]

Step 2: Oxidation of 6-Chloro-5-fluoroindole

The conversion of the indole to the oxindole is an oxidation reaction. While specific protocols for 6-chloro-5-fluoroindole are not extensively detailed in the readily available literature, general methods for the oxidation of indoles to oxindoles can be applied.

-

Potential Oxidizing Agents:

-

N-Bromosuccinimide (NBS) in aqueous solvents: A common method for the 2-oxidation of indoles.

-

Dimethyldioxirane (DMDO): A powerful yet mild oxidizing agent.

-

Pyridine N-oxide with trifluoroacetic anhydride: Another effective system for this transformation.

-

Experimental Protocol: Conceptual Oxidation of 6-Chloro-5-fluoroindole

-

Dissolution: 6-Chloro-5-fluoroindole is dissolved in a suitable solvent system (e.g., a mixture of an organic solvent like THF or acetone and water).

-

Addition of Oxidant: The chosen oxidizing agent (e.g., NBS) is added portion-wise at a controlled temperature.

-

Monitoring and Workup: The reaction is monitored by an appropriate analytical technique. Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

-

Purification: The crude product is purified by standard methods such as column chromatography or recrystallization.

Data Summary: Indirect Indole-Based Route

| Step | Starting Materials | Key Reagents | Product | Typical Yield |

| 1. Indole Synthesis | 3-Chloro-4-fluoroaniline, Chloromethyl cyanide | BCl₃, AlCl₃, NaBH₄ | 6-Chloro-5-fluoroindole | ~55% over two steps[3] |

| 2. Oxidation | 6-Chloro-5-fluoroindole | Oxidizing Agent (e.g., NBS) | This compound | Yield dependent on method |

Conclusion: A Versatile Intermediate Accessible Through Strategic Synthesis

This compound is a cornerstone intermediate in the synthesis of high-value pharmaceutical compounds. The selection of an appropriate synthetic route is a critical decision in the drug development process. The direct Friedel-Crafts cyclization of N-(3-chloro-4-fluorophenyl)-2-chloroacetamide offers a concise and efficient pathway, while the indirect route via 6-chloro-5-fluoroindole provides flexibility through the use of various established indole syntheses. A thorough understanding of the underlying chemical principles and experimental nuances of these methods is paramount for any scientist or researcher working in this field. The continuous development of more efficient, scalable, and sustainable synthetic methods for this important building block will undoubtedly accelerate the discovery of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. US5210212A - Process for 5-fluoro-6-chlorooxindole - Google Patents [patents.google.com]

- 3. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

The Rising Prominence of 6-Chloro-5-fluoroindolin-2-one in Kinase Inhibitor Drug Discovery: A Technical Guide

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one scaffold represents a cornerstone in the development of targeted cancer therapies, most notably as a privileged structure for the inhibition of protein kinases. Within this vast chemical family, the specific doubly halogenated derivative, 6-Chloro-5-fluoroindolin-2-one, has emerged as a critical starting material for the synthesis of next-generation kinase inhibitors. This technical guide provides an in-depth analysis of the biological significance of this scaffold, detailing its role in the synthesis of potent anticancer agents. We will explore the structure-activity relationships that govern its efficacy, delve into its primary mechanism of action as a kinase inhibitor, and provide field-proven experimental protocols for the synthesis and biological evaluation of its derivatives. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of this compound in their drug discovery programs.

Introduction: The Strategic Importance of the Indolin-2-one Core

The indolin-2-one (or oxindole) core is a heterocyclic motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. Its true breakthrough in modern drug discovery, however, came with its identification as a highly effective scaffold for the development of protein kinase inhibitors.[1] Protein kinases, enzymes that regulate the majority of cellular pathways, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.

The indolin-2-one structure is particularly adept at targeting the ATP-binding site of kinases. The lactam ring can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. This fundamental binding mode is the foundation upon which multi-billion dollar drugs like Sunitinib (Sutent®) and Nintedanib (Ofev®) were developed. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, was one of the first oral indolin-2-one derivatives to gain market approval for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2] Its success underscored the therapeutic potential of this chemical class.

The 6-Chloro-5-fluoro Substitution Pattern: A Gateway to Enhanced Potency and Selectivity

While the core indolin-2-one structure is vital, substitutions on the aromatic ring play a pivotal role in modulating the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. The 6-chloro-5-fluoro substitution pattern is of particular strategic importance for several reasons:

-

Electronic Effects: The electron-withdrawing nature of both chlorine and fluorine atoms can influence the acidity of the N-H bond of the lactam, potentially enhancing its hydrogen-bonding capability with the kinase hinge region.

-

Lipophilicity and Bioavailability: Halogenation is a common strategy in medicinal chemistry to increase lipophilicity, which can improve membrane permeability and oral bioavailability.

-

Metabolic Stability: The presence of halogens can block sites of oxidative metabolism, leading to a longer half-life in vivo.

-

Specific Interactions: The chlorine and fluorine atoms can engage in specific non-covalent interactions, such as halogen bonding, with amino acid residues in the ATP-binding pocket, thereby increasing binding affinity and selectivity for certain kinases.

The this compound scaffold, therefore, is not merely a starting material but a carefully selected building block designed to impart favorable drug-like properties to the final molecule.

Mechanism of Action: Inhibition of Key Oncogenic Signaling Pathways

Derivatives of this compound primarily function as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives tumor cell proliferation, survival, and angiogenesis.

A prominent example of a derivative synthesized from this core is (E,Z)-3-(3-(trifluoromethyl)benzylidene)-6-chloro-5-fluoroindolin-2-one.[3] While this specific compound was part of a study leading to a more potent derivative, its synthesis demonstrates the utility of the this compound starting material. The primary targets for this class of compounds are often key drivers of cancer progression, such as:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen, thus starving the tumor of its blood supply.[2][4]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): These receptors are involved in cell growth, proliferation, and angiogenesis.

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers and leads to uncontrolled cell growth.[3]

The multi-targeted nature of many indolin-2-one derivatives is a key advantage, as it allows for the simultaneous disruption of multiple oncogenic pathways.

Below is a simplified representation of the inhibitory action of a this compound derivative on a generic receptor tyrosine kinase signaling pathway.

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Synthesis and Biological Evaluation: Experimental Protocols

The true value of this compound lies in its utility as a versatile synthetic intermediate. The following sections provide standardized, field-proven protocols for the synthesis of a representative derivative and its subsequent biological evaluation.

Synthesis of a 3-Substituted Derivative

A common and effective method for derivatizing the indolin-2-one core is the Knoevenagel condensation, which introduces a substituted benzylidene moiety at the C3 position. This is a critical position for determining kinase selectivity and potency.[5]

Protocol: Synthesis of (E,Z)-3-(3-(trifluoromethyl)benzylidene)-6-chloro-5-fluoroindolin-2-one [3]

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of 3-(trifluoromethyl)benzaldehyde in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount (0.1 equivalents) of piperidine to the solution.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final product as a mixture of E and Z isomers. Further purification can be achieved by recrystallization or column chromatography if necessary.

The workflow for this synthesis is depicted below:

Caption: Synthetic workflow for a 3-substituted derivative.

In Vitro Biological Evaluation: Cell Viability Assay

To assess the anticancer activity of the newly synthesized derivatives, a cell viability assay is a fundamental first step. The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cytotoxicity in cancer cell lines.

Protocol: SRB Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with slow-running tap water and allow to air dry. Add 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Shake the plates for 5 minutes on a shaker and measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR data for a wide range of this compound derivatives is not extensively published, we can extrapolate from the broader indolin-2-one class to guide future design.[2][5][6]

| Position of Substitution | Moiety/Group | General Impact on Activity |

| C3-Position | Substituted benzylidene, heteroarylmethylidene | Crucial for determining kinase selectivity and potency. Bulky groups can confer selectivity for EGFR/Her-2, while five-membered heteroaryl rings often favor VEGFR inhibition.[5] |

| N1-Position (Lactam) | Small alkyl groups, amides | Can modulate solubility and cell permeability. Often left unsubstituted (N-H) to maintain the key hydrogen bond with the kinase hinge. |

| C5-Position | Fluoro, Methoxy, Amino | The 5-fluoro group in the core scaffold contributes to a favorable pharmacokinetic profile. |

| C6-Position | Chloro | The 6-chloro group enhances lipophilicity and can participate in halogen bonding, improving binding affinity. |

These general principles, combined with the specific advantages of the 6-chloro-5-fluoro substitution pattern, provide a strong rationale for the continued exploration of this scaffold in the design of novel kinase inhibitors.

Conclusion and Future Directions

This compound is a high-value chemical scaffold that serves as a powerful starting point for the development of potent and selective kinase inhibitors. Its unique halogenation pattern imparts desirable physicochemical and pharmacokinetic properties, making it an attractive core for medicinal chemists. The established synthetic routes and biological evaluation methods provide a clear path for the discovery of novel anticancer agents.

Future research should focus on the synthesis and evaluation of diverse libraries of compounds derived from this core to build a more comprehensive understanding of its structure-activity relationships. The exploration of different substituents at the C3-position, in particular, holds significant promise for the discovery of inhibitors with novel kinase selectivity profiles, potentially overcoming existing mechanisms of drug resistance and expanding the therapeutic utility of the indolin-2-one class of drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.univr.it [iris.univr.it]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-5-fluoroindolin-2-one mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 6-Chloro-5-fluoroindolin-2-one and Its Analogs

Introduction

This compound is a halogenated indole derivative that has garnered significant interest within the scientific community, primarily as a versatile intermediate in the synthesis of complex pharmaceutical compounds.[1][2] While direct and extensive mechanistic studies on this compound are not widely published, a comprehensive analysis of its structurally related analogs provides a strong foundation for postulating its mechanism of action. This guide synthesizes the available preclinical data on analogous compounds to illuminate the likely biological targets and cellular pathways influenced by this chemical scaffold. The evidence strongly suggests that the indolin-2-one core, particularly when halogenated, serves as a potent inhibitor of key protein kinases involved in oncogenic signaling.

Part 1: Postulated Core Mechanism of Action: Inhibition of Oncogenic Kinases

The primary mechanism of action for compounds structurally analogous to this compound is the inhibition of protein kinases that are critical drivers of cancer cell proliferation and survival.[3] The halogen substitution pattern on the indoline ring is a crucial determinant of the potency and selectivity of these compounds.[3]

Primary Targets: EGFR and BRAF Kinases

Analogs of this compound, specifically halogenated indoline-2,3-dione derivatives, have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAF kinases.[3] These two kinases are central components of the MAPK/ERK signaling pathway, which, when dysregulated through mutations or overexpression, leads to uncontrolled cell growth and tumorigenesis.[3]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration.

-

BRAF: A serine/threonine-protein kinase that acts as a downstream effector of EGFR and is frequently mutated in various cancers, leading to constitutive activation of the signaling pathway.[3]

The inhibition of these kinases by small molecules, such as indolin-2-one derivatives, can effectively block these aberrant signals, thereby arresting cancer cell growth.[3]

Other Potential Kinase Targets

The precursor molecule, 6-chloro-5-fluoroindole, has been identified as an important intermediate in the synthesis of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β).[4] This suggests that this compound may also exhibit inhibitory activity against GSK-3β, a kinase implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and metabolism.

Part 2: Preclinical Evidence from Analogous Compounds

Halogenated indoline-2,3-dione derivatives have shown significant cytotoxic effects against a panel of human cancer cell lines, underscoring their potential as anticancer agents.[3] The in vitro efficacy of these compounds provides a strong rationale for the continued investigation of this chemical class.

Table 1: Cytotoxic Activity of a Representative Indoline-2,3-dione Analog

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung | 9.4 |

| HCT116 | Colon | 8.3 |

| MCF7 | Breast | 12.5 |

| Data for 5-Fluoro-1-(2-chloro-6-fluorobenzyl)indoline-2,3-dione, an analog of this compound.[3] |

Part 3: Experimental Protocols for Mechanistic Elucidation

To validate the postulated mechanism of action for this compound, specific and robust experimental assays are required. The following protocols are standard methodologies for characterizing kinase inhibitors and evaluating their cellular effects.

Protocol 1: Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to quantify the inhibitory potential of a compound against a specific kinase.

Objective: To determine the IC₅₀ value of this compound against EGFR and BRAF kinases.

Methodology:

-

Reaction Preparation: In a 384-well plate, add the kinase (e.g., EGFR), the biotinylated substrate peptide, and ATP.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and add the detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and XL665-labeled streptavidin.

-

Signal Reading: After a final incubation period, read the plate on an HTRF-compatible reader at 620 nm (Europium emission) and 665 nm (XL665 emission).[3]

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the dose-response curves to determine the IC₅₀ values.[3]

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

Objective: To assess the impact of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MCF7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Part 4: Broader Biological Context and Future Directions

While the primary focus is on kinase inhibition for cancer therapy, the indolin-2-one scaffold may possess other biological activities. The precursor, 6-chloro-5-fluoroindole, is an intermediate for novel 5-HT2C receptor stimulants, which have potential applications in weight management.[4] This highlights the versatility of this chemical backbone.

Future research on this compound should prioritize:

-

Direct Kinase Profiling: A comprehensive screening against a broad panel of kinases is essential to confirm its primary targets and assess its selectivity.

-

In Vivo Efficacy Studies: Preclinical animal models are necessary to evaluate the compound's anti-tumor activity, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of additional derivatives will help to optimize potency, selectivity, and drug-like properties.

References

An In-depth Technical Guide on the Solubility of 6-Chloro-5-fluoroindolin-2-one in Common Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

6-Chloro-5-fluoroindolin-2-one is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its unique chloro-fluoro substituted indole structure makes it a versatile building block for creating complex molecules.[1] The solubility of this intermediate in organic solvents is a fundamental physical property that dictates its utility in synthetic chemistry and drug formulation. A thorough understanding of its solubility profile is paramount for researchers and drug development professionals to ensure efficient reaction kinetics, effective purification, and the development of viable dosage forms.

This technical guide provides a comprehensive overview of the solubility of this compound. It offers a detailed experimental protocol for determining its solubility, discusses the key factors influencing this property, and presents illustrative data to guide researchers in their experimental design.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, the following characteristics are noteworthy:

| Property | Value | Source |

| Molecular Formula | C₈H₅ClFNO | [2] |

| Molecular Weight | 185.58 g/mol | [2] |

| Appearance | Light red crystalline powder | [1][3] |

| Melting Point | 196-206 °C | [1][3] |

| Purity | ≥97% | [2] |

The presence of both a halogen (chlorine) and a highly electronegative fluorine atom, along with the lactam ring, suggests a molecule with moderate to low polarity. This structure indicates that it will likely exhibit preferential solubility in polar aprotic solvents.

Illustrative Solubility Data for Methodological Demonstration

While comprehensive public data on the solubility of this compound is limited, the following table presents a set of illustrative solubility values in common organic solvents. This data is intended to serve as a practical example for the application of the experimental protocols detailed in this guide.

| Solvent | Molecular Formula | Dielectric Constant (20°C) | Illustrative Solubility (mg/mL) at 25°C |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | > 50 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | > 50 |

| Acetone | C₃H₆O | 20.7 | ~15 |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | ~10 |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | ~5 |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | ~2 |

| Methanol | CH₃OH | 32.7 | < 1 |

| Ethanol | C₂H₅OH | 24.5 | < 1 |

| Toluene | C₇H₈ | 2.4 | < 0.1 |

| Hexane | C₆H₁₄ | 1.9 | < 0.1 |

Experimental Protocol for Solubility Determination: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, commonly known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.

Rationale

This method relies on the principle of achieving a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid. By quantifying the concentration of the solute in the saturated supernatant, the solubility at a given temperature can be accurately determined.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Sample Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

Caption: Workflow for Isothermal Saturation Solubility Determination.

Troubleshooting Common Solubility Issues

In drug discovery, especially with kinase inhibitors and related heterocyclic compounds, solubility challenges are common.[4] The following diagram outlines a logical approach to addressing these issues.

Caption: Logical workflow for troubleshooting solubility problems.

Factors Influencing the Solubility of this compound

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[5] this compound, with its polar lactam group and less polar halogenated aromatic ring, is expected to be most soluble in polar aprotic solvents like DMSO and DMF, which can effectively solvate the molecule. Its solubility will likely be lower in highly polar protic solvents like water and alcohols, and very low in nonpolar solvents such as hexane.

-

Temperature: For most solid solutes, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

pH: For ionizable compounds, pH can significantly impact solubility.[4] While this compound is not strongly acidic or basic, the lactam nitrogen has some acidic character and could be deprotonated under strongly basic conditions, potentially altering its solubility.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective application in pharmaceutical research and development. This guide has provided a robust framework for determining its solubility through a detailed experimental protocol. By employing the methodologies described herein, researchers can generate accurate and reliable solubility data, enabling the optimization of synthetic processes, purification techniques, and formulation strategies. The principles and troubleshooting workflows presented are broadly applicable to other similar heterocyclic compounds, serving as a valuable resource for the scientific community.

References

A-Z Guide to Purity Analysis of 6-Chloro-5-fluoroindolin-2-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-fluoroindolin-2-one is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its purity is paramount, as even trace impurities can significantly affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the purity assessment of this compound. We delve into the rationale behind method selection, explore the landscape of potential impurities, and offer a detailed, validated High-Performance Liquid Chromatography (HPLC) protocol. This document is designed to be a practical resource, grounded in the principles of scientific integrity and regulatory compliance, specifically adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction: The Criticality of Purity

This compound (CAS No: 100487-74-9) is a halogenated indole derivative that serves as a versatile building block in organic synthesis.[1][5] Its molecular structure, featuring both chloro and fluoro substituents on the indolinone core, provides unique electronic properties and reactive sites for further chemical transformations. This has led to its use in the development of novel therapeutics. The presence of impurities, which can arise from the manufacturing process, degradation, or storage, can have a profound impact on the quality of the final drug product. Therefore, robust and reliable analytical methods for purity determination are not just a matter of quality control but a fundamental requirement for ensuring patient safety.

Analytical Methodologies for Purity Determination

A multi-faceted approach is often necessary for a comprehensive purity profile of this compound. The choice of analytical technique is dictated by the specific impurity to be detected and the purpose of the analysis (e.g., routine quality control, stability testing, or impurity identification).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach for quantifying this compound and its non-volatile impurities.

Causality behind Method Choice:

-

Specificity: The ability to separate the main component from a multitude of potential impurities.

-

Quantitation: Provides accurate and precise measurement of both the active substance and its impurities.

-

Versatility: Can be adapted for different stages of drug development, from early-stage process monitoring to final product release.

Gas Chromatography (GC)

GC is particularly useful for the detection and quantification of volatile or semi-volatile impurities that may not be amenable to HPLC analysis. These can include residual solvents from the manufacturing process. Headspace GC is often the preferred technique for this purpose.

Mass Spectrometry (MS)

When coupled with either HPLC (LC-MS) or GC (GC-MS), mass spectrometry is a powerful tool for the identification of unknown impurities. By providing mass-to-charge ratio information, it allows for the elucidation of the molecular weight and fragmentation patterns of impurities, aiding in their structural characterization.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the main component and any isolated impurities. It provides detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule and can be used as an identification test.

The Impurity Landscape

Understanding the potential impurities is crucial for developing a specific and effective analytical method. Impurities in this compound can be broadly categorized as:

-

Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the target compound. They can include starting materials, intermediates, reagents, and by-products. For instance, in syntheses involving 3-chloro-4-fluoroaniline, residual starting material or incompletely reacted intermediates could be present.[6]

-

Degradation Products: These are formed by the chemical breakdown of this compound over time due to factors such as light, heat, or humidity. Potential degradation pathways could involve hydrolysis of the lactam ring or reactions involving the halogen substituents.

-

Residual Solvents: Solvents used in the manufacturing process that are not completely removed.

Table 1: Potential Impurities of this compound

| Impurity Type | Potential Compound/Class | Origin | Typical Analytical Method |

| Process-Related | Isomeric Impurities | Incomplete reaction or side reactions | HPLC, LC-MS |

| Process-Related | Starting Materials (e.g., substituted anilines) | Incomplete reaction | HPLC, GC |

| Process-Related | Reagents and Catalysts | Carryover from synthesis | Varies (e.g., ICP-MS for metals) |

| Degradation | Hydrolysis Products | Exposure to moisture | HPLC, LC-MS |

| Degradation | Photodegradation Products | Exposure to light | HPLC, LC-MS |